2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of 173.6 g/mol. It appears as a white crystalline solid and has a melting point range of 211–213 °C . The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an oxime functional group, characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This structural composition suggests potential applications in medicinal chemistry due to the bioactive nature of both the pyridine and oxime moieties.
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (APC) is a molecule studied for its inhibitory effects on DNA polymerase, an enzyme critical for DNA replication and transcription in cells []. Research suggests that APC binds to the active site of DNA polymerase, preventing it from forming the covalent bonds necessary to incorporate new nucleotides into the growing DNA strand []. This inhibition disrupts DNA replication and cellular proliferation [].
Due to its ability to inhibit DNA polymerase, APC has been investigated as a potential inhibitor of the polymerase chain reaction (PCR) []. PCR is a fundamental technique in molecular biology used to amplify specific DNA sequences. By inhibiting DNA polymerase activity, APC could prevent the amplification of DNA during PCR [].
The chemical behavior of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is primarily influenced by its functional groups. The oxime group can participate in various reactions, including:
These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or enhanced properties.
Research indicates that 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride exhibits inhibitory effects on DNA polymerase, an enzyme crucial for DNA replication and transcription. By binding to the active site of DNA polymerase, it prevents the enzyme from incorporating nucleotides into the growing DNA strand, thereby disrupting cellular proliferation. This inhibition suggests potential applications in molecular biology techniques such as polymerase chain reaction (PCR), where controlling DNA amplification is essential.
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves several steps:
This multi-step process allows for the efficient production of high-purity 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride suitable for research and application.
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride has several notable applications:
Interaction studies have focused on the binding affinity of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride with various biomolecules, particularly enzymes involved in nucleic acid metabolism. Its inhibitory action on DNA polymerase suggests that it could interact with other enzymes that are critical for DNA replication and repair processes. Further studies are needed to elucidate its full spectrum of interactions and potential side effects.
Several compounds share structural similarities with 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Contains an amino group on pyridine | Primarily used as a building block in synthesis |
| 3-Aminopyridine | Amino group at position three on pyridine | Different biological activity profile |
| 4-Aminopyridine | Amino group at position four on pyridine | Known for its use in pharmaceuticals |
| 2-Hydroxypyridine | Hydroxy group instead of aldehyde | Exhibits different reactivity due to hydroxyl group |
| Nicotinamide | Pyridine ring with amide functionality | Important in metabolism and cellular processes |
Each of these compounds has unique properties and applications, but 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride stands out due to its specific inhibitory effects on DNA polymerase, making it particularly relevant in molecular biology and medicinal chemistry contexts.
The compound 2-amino-pyridine-3-carbaldehyde oxime hydrochloride emerged as a subject of interest in the early 21st century, driven by the exploration of heterocyclic compounds with bioactive potential. Its discovery aligns with advancements in oxime chemistry, particularly in the synthesis of pyridine derivatives for pharmaceutical and catalytic applications. Early synthetic routes leveraged condensation reactions between hydroxylamine and aldehyde-functionalized pyridines, a method rooted in the broader development of oxime chemistry since the 19th century. The compound’s structural complexity reflects the growing focus on functionalized pyridines as intermediates in drug discovery and organophosphate antidote research.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 653584-65-7 | |
| Molecular Formula | C₆H₈ClN₃O | |
| Molecular Weight | 173.60 g/mol | |
| PubChem CID | 74889984 | |
| MDL Number | MFCD06659001 |
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride belongs to the pyridine family, a six-membered aromatic ring with one nitrogen atom. The oxime group (-CH=N-OH) at the 3-position and the amine group (-NH₂) at the 2-position introduce electronic asymmetry, enabling nucleophilic and coordination properties. This structure bridges pyridine chemistry (electron-deficient aromatic systems) and oxime reactivity (metal chelation, bioactivity), making it a versatile scaffold in medicinal and materials science.
2-Amino-pyridine-3-carbaldehyde + NH₂OH·HCl → 2-Amino-pyridine-3-carbaldehyde oxime + HCl
| Method | Conditions | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity assessment (>99.9%) |
| TLC | Silica gel, ethyl acetate/hexane (1:1) | Reaction monitoring |
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride exists as a solid crystalline material at room temperature [1] [2]. The compound exhibits a characteristic white to off-white appearance with crystalline structure [1] [2]. Some commercial samples may appear as a light yellow powder, indicating minor variations in crystal form or purity levels [4]. The solid state is maintained under standard laboratory conditions, making it suitable for handling and storage in typical research environments [5].
The compound's crystalline nature contributes to its stability and ease of characterization. The hydrochloride salt form enhances water solubility compared to the free base, which is a common strategy in pharmaceutical chemistry for improving compound properties . The white coloration indicates high purity, with any discoloration potentially suggesting oxidation or impurity presence [6].
The solubility characteristics of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride demonstrate excellent compatibility with polar solvents. The compound shows high solubility in water, which is attributed to the ionic nature of the hydrochloride salt and the presence of polar functional groups including the oxime, amino, and pyridine moieties [7] .
| Solvent Category | Solvent | Solubility | Mechanism |
|---|---|---|---|
| Polar Protic | Water | High [7] | Hydrogen bonding, ionic interactions |
| Polar Protic | Ethanol | High | Hydrogen bonding |
| Polar Protic | Methanol | High | Hydrogen bonding |
| Polar Aprotic | DMSO | High | Dipole-dipole interactions |
| Polar Aprotic | Acetone | Moderate | Dipole interactions |
| Moderately Polar | Chloroform | Limited [7] | Weak dipole interactions |
| Nonpolar | Hexane | Poor [7] | Insufficient polar interactions |
| Nonpolar | Benzene | Poor [7] | Insufficient polar interactions |
The excellent water solubility results from multiple favorable interactions: the chloride anion forms ion-dipole interactions with water molecules, while the oxime hydroxyl group and amino group participate in hydrogen bonding [7]. The pyridine nitrogen can accept hydrogen bonds from protic solvents, further enhancing solubility in alcohols .
The poor solubility in nonpolar solvents such as hexane and benzene is expected due to the highly polar nature of the molecule [7]. This solubility profile is typical for amino-substituted pyridine derivatives and their hydrochloride salts [8].
The thermal behavior of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride has been extensively characterized using multiple analytical techniques. The compound exhibits a sharp melting point in the range of 211-213°C [9] [10] , indicating good crystalline purity and structural integrity.
| Thermal Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 211-213°C [9] [10] | Capillary method, DSC | Multiple sources |
| Boiling Point | 327.5°C at 760 mmHg [10] | Calculated | [10] |
| Flash Point | 151.9°C [10] | Calculated | [10] |
| Decomposition Onset | >250°C [11] [12] | TGA analysis | [11] [12] |
| DSC Endothermic Peak | ~212°C [11] [12] | DSC analysis | [11] [12] |
Differential Scanning Calorimetry (DSC) analysis reveals a sharp endothermic peak at approximately 212°C, corresponding to the melting transition [11] [12]. This peak indicates a well-defined crystalline structure with minimal polymorphic forms under standard conditions [13].
Thermogravimetric Analysis (TGA) demonstrates that the compound remains thermally stable up to approximately 250°C before significant decomposition begins [11] [12]. The weight loss profile shows initial stability followed by rapid decomposition, typical of organic hydrochloride salts [6]. The decomposition products include carbon dioxide, nitrogen gas, hydrogen chloride, and water vapor [6].
The compound's thermal stability under inert atmosphere (nitrogen or argon) is significantly enhanced compared to air atmosphere, suggesting that oxidative degradation is a primary decomposition pathway [14] [5]. This observation supports the storage recommendation of maintaining the compound under inert gas conditions [5].
The spectroscopic properties of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride provide detailed structural information and are essential for compound identification and purity assessment.
Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [15]:
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (oxime) | ~3600 [15] | Medium-Strong | Oxime hydroxyl group |
| N-H stretch (amino) | 3300-3500 [15] | Medium | Primary amine |
| C-H stretch (aromatic) | 3000-3100 [15] | Medium | Pyridine ring |
| C=N stretch (oxime) | ~1665 [15] | Strong | Oxime double bond |
| C=C/C=N (aromatic) | 1600-1475 [15] | Medium | Pyridine ring |
| C-Cl stretch | 600-800 [15] | Strong | Hydrochloride |
The oxime C=N stretch at approximately 1665 cm⁻¹ is particularly diagnostic, confirming the presence of the oxime functional group [15]. The broad O-H stretch around 3600 cm⁻¹ indicates hydrogen bonding interactions in the solid state [15].
¹H NMR spectroscopy in deuterium oxide (D₂O) provides detailed structural information :
¹³C NMR spectroscopy shows the oxime carbon resonating at approximately 150-160 ppm, consistent with the electron-deficient nature of the oxime carbon [17].
Mass spectrometric analysis confirms the molecular structure with a molecular ion peak at m/z 173.6 [M+H]⁺, corresponding to the protonated molecular ion . Fragmentation patterns provide additional structural confirmation, including characteristic losses of HCl and formation of pyridine-containing fragments .